1-naphthylmagnesium bromide
Overview
Description
1-naphthylmagnesium bromide, also known as this compound, is an organometallic compound with the molecular formula C10H7BrMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound appears as a light yellow to yellow slurry or solution .
Biochemical Analysis
Biochemical Properties
As a Grignard reagent, it is known to participate in Grignard reactions . These reactions involve the nucleophilic addition of Grignard reagents to various electrophiles, including carbonyl groups in aldehydes, ketones, and esters
Molecular Mechanism
The molecular mechanism of 1-Naphthylmagnesium bromide is primarily based on its role as a Grignard reagent. It can react with various electrophiles, leading to the formation of new carbon-carbon bonds
Metabolic Pathways
As a Grignard reagent, it could potentially be involved in various synthetic pathways in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylmagnesium bromide is typically synthesized through the reaction of 1-bromonaphthalene with magnesium in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C10H7Br+Mg→C10H7MgBr
The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in tetrahydrofuran (THF) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF is used to maintain the reactivity of the Grignard reagent.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent moisture interference.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from coupling reactions with organic halides.
Scientific Research Applications
1-Naphthylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceutical Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of unsymmetrical chiral diene ligands for asymmetric transformations.
Mechanism of Action
The mechanism of action of 1-Naphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different aromatic structure.
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group instead of a naphthyl group.
Uniqueness
1-Naphthylmagnesium bromide is unique due to its naphthyl group, which provides additional aromatic stability and reactivity compared to simpler Grignard reagents. This makes it particularly useful in synthesizing complex aromatic compounds .
Properties
IUPAC Name |
magnesium;1H-naphthalen-1-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWOINKHDKRAF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883557 | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-55-9 | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 703-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-naphthylmagnesium bromide participate in coupling reactions, and what products can be formed?
A1: this compound acts as a nucleophile in various coupling reactions. For example, it can react with:
- Aryl halides: This forms biaryl compounds, specifically binaphthyls when reacting with bromonaphthalene isomers. The choice of promoter and reaction conditions influence the isomer formed (1,1'-, 1,2'-, or 2,2'-binaphthyl). []
- Ketones: This leads to the formation of tertiary alcohols, as exemplified by its reaction with 1-tetralone, yielding a precursor to 1,2''-binaphthyl after dehydration and dehydrogenation. []
- Sulfoxides: In specific cases, this compound participates in ligand-coupling reactions with activated sulfoxides, leading to the formation of atropisomeric 1,1′-binaphthyls with varying enantiomeric excesses. [, ]
Q2: Can you describe the role of this compound in synthesizing branched alkylnaphthalenes?
A2: this compound is a key starting material in a multi-step synthesis of branched 1-alkylnaphthalenes. [] The process involves:
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